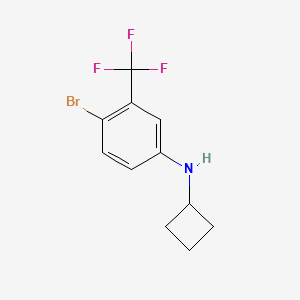
4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H11BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a cyclobutyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-(trifluoromethyl)aniline to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclobutyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-cyclobutyl-3-(trifluoromethyl)aniline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce N-cyclobutyl-3-(trifluoromethyl)aniline. Substitution reactions can lead to a variety of substituted aniline derivatives.
科学研究应用
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers with enhanced thermal stability or electronic properties.
作用机制
The mechanism of action of 4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to its molecular targets, while the cyclobutyl group can influence its pharmacokinetic properties. The exact pathways involved can vary, but typically involve interactions with specific amino acid residues in the target protein, leading to inhibition or modulation of its activity.
相似化合物的比较
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Lacks the cyclobutyl group, which can affect its binding properties and pharmacokinetics.
N-Cyclobutyl-3-(trifluoromethyl)aniline: Lacks the bromine atom, which can influence its reactivity and binding affinity.
4-Bromo-N-cyclobutyl-aniline: Lacks the trifluoromethyl group, which can affect its electronic properties and interactions with molecular targets.
Uniqueness
4-Bromo-N-cyclobutyl-3-(trifluoromethyl)aniline is unique due to the combination of its substituents. The presence of the bromine atom, cyclobutyl group, and trifluoromethyl group provides a unique set of chemical and physical properties that can be exploited in various applications. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
属性
IUPAC Name |
4-bromo-N-cyclobutyl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-5-4-8(16-7-2-1-3-7)6-9(10)11(13,14)15/h4-7,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGJSUCUXEYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
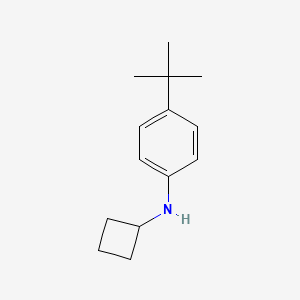
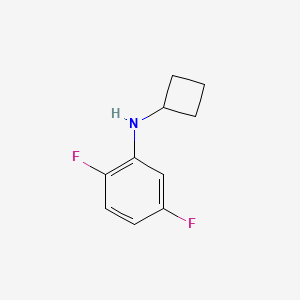
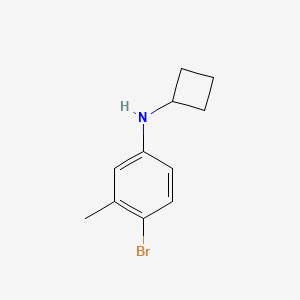
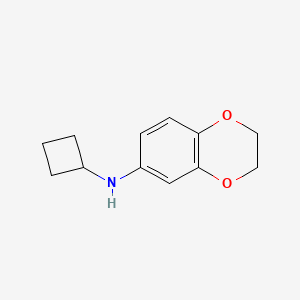
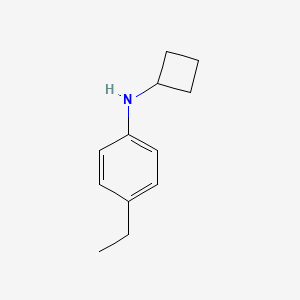
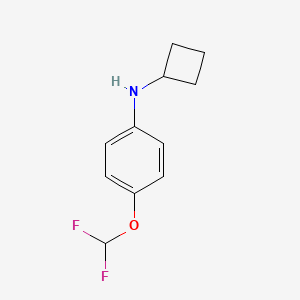
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B7861209.png)
![4-[(cyclobutylamino)methyl]-N,N-dimethylaniline](/img/structure/B7861211.png)
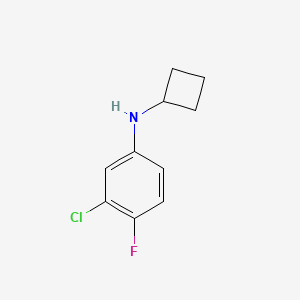
![N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine](/img/structure/B7861226.png)
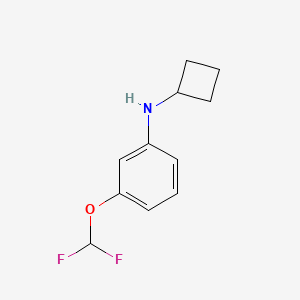
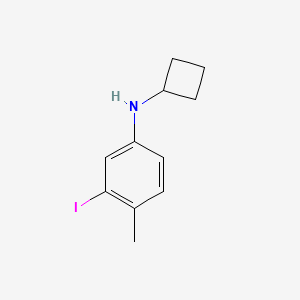
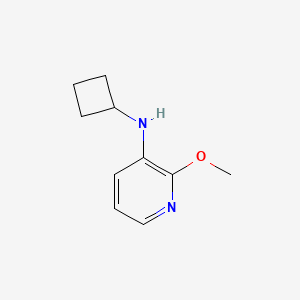
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutanamine](/img/structure/B7861255.png)
